molecular formula C20H11N3O8 B11536961 2-(2-hydroxy-5-nitrophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(2-hydroxy-5-nitrophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11536961
M. Wt: 421.3 g/mol
InChI Key: JBBSDZDZQVKLLG-UHFFFAOYSA-N
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Description

2-(2-HYDROXY-5-NITROPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXY-5-NITROPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The starting materials are usually aromatic compounds with nitro and hydroxyl groups. The key steps may include nitration, hydroxylation, and cyclization reactions under controlled conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-HYDROXY-5-NITROPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce aromatic amines, and substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-(2-HYDROXY-5-NITROPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Cell Signaling Pathways: Affecting cellular signaling cascades that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-HYDROXY-5-NITROPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the nitrophenoxy group, which may result in different chemical properties and applications.

    5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE:

Uniqueness

2-(2-HYDROXY-5-NITROPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both hydroxy and nitrophenoxy groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C20H11N3O8

Molecular Weight

421.3 g/mol

IUPAC Name

2-(2-hydroxy-5-nitrophenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C20H11N3O8/c24-18-7-4-12(23(29)30)9-17(18)21-19(25)15-6-5-14(10-16(15)20(21)26)31-13-3-1-2-11(8-13)22(27)28/h1-10,24H

InChI Key

JBBSDZDZQVKLLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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